L-Proline, (4S)-hexahydro-1-methyl-2,6-dioxo-4-pyrimidinecarbonyl-L-histidyl-

TRH analog pharmacology metabolite identification bioanalytical method development

The compound L-Proline, (4S)-hexahydro-1-methyl-2,6-dioxo-4-pyrimidinecarbonyl-L-histidyl-, commonly designated TA-0910 acid-type (CAS 103300-77-2, molecular formula C₁₇H₂₂N₆O₆, MW 406.39), is the primary carboxylic acid metabolite of taltirelin (TA-0910), a synthetic thyrotropin-releasing hormone (TRH) receptor superagonist. Taltirelin itself acts as a TRH-R superagonist with an IC₅₀ of 910 nM and an EC₅₀ of 36 nM for stimulating cytosolic Ca²⁺ release, differentiating it from endogenous TRH.

Molecular Formula C17H22N6O6
Molecular Weight 406.4 g/mol
CAS No. 103300-77-2
Cat. No. B1681865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Proline, (4S)-hexahydro-1-methyl-2,6-dioxo-4-pyrimidinecarbonyl-L-histidyl-
CAS103300-77-2
SynonymsTA 0910 acid-type;  TA-0910 acid-type;  TA0910 acid-type; 
Molecular FormulaC17H22N6O6
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESCN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)O
InChIInChI=1S/C17H22N6O6/c1-22-13(24)6-10(21-17(22)29)14(25)20-11(5-9-7-18-8-19-9)15(26)23-4-2-3-12(23)16(27)28/h7-8,10-12H,2-6H2,1H3,(H,18,19)(H,20,25)(H,21,29)(H,27,28)/t10-,11-,12-/m0/s1
InChIKeyZJLMUEVCSWSNNQ-SRVKXCTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TA-0910 Acid-Type (CAS 103300-77-2): A Critical Taltirelin Metabolite and Reference Standard for TRH Analog Research


The compound L-Proline, (4S)-hexahydro-1-methyl-2,6-dioxo-4-pyrimidinecarbonyl-L-histidyl-, commonly designated TA-0910 acid-type (CAS 103300-77-2, molecular formula C₁₇H₂₂N₆O₆, MW 406.39), is the primary carboxylic acid metabolite of taltirelin (TA-0910), a synthetic thyrotropin-releasing hormone (TRH) receptor superagonist [1]. Taltirelin itself acts as a TRH-R superagonist with an IC₅₀ of 910 nM and an EC₅₀ of 36 nM for stimulating cytosolic Ca²⁺ release, differentiating it from endogenous TRH . TA-0910 acid-type is formed via hydrolysis of the C-terminal prolinamide of taltirelin to the corresponding proline, yielding a compound that is functionally distinct from its parent and serves as both a key pharmacokinetic marker and an impurity reference standard in pharmaceutical quality control [2].

Why TA-0910 Acid-Type Cannot Be Substituted by Taltirelin or Other TRH Analogs in Critical Analytical and Pharmacokinetic Applications


TA-0910 acid-type possesses a carboxylic acid moiety at the C-terminus, whereas taltirelin contains a terminal amide group; this single functional group difference fundamentally alters HPLC retention behavior, immunoassay cross-reactivity, and biological activity profiles [1]. Generic substitution with taltirelin or endogenous TRH fails in three key contexts: (1) pharmacokinetic studies requiring specific quantification of the acid-type metabolite to assess in vivo taltirelin conversion, as validated by a radioimmunoassay achieving inter-day precision of 1.8–9.4% CV for the acid-type in human plasma [1]; (2) pharmaceutical impurity profiling for taltirelin drug substance, where TA-0910 acid-type serves as a compendial reference standard with certified purity >98% [2]; and (3) pharmacodynamic investigations where the acid-type retains distinct neuroregulatory effects that are not replicated by TRH or other analogs .

Quantitative Differentiation Evidence: TA-0910 Acid-Type vs. Taltirelin and Other TRH Analogs


Structural and Functional Divergence: C-Terminal Carboxylic Acid vs. Amide Defines Distinct Molecular Identity

TA-0910 acid-type (C₁₇H₂₂N₆O₆, MW 406.39) differs from taltirelin (C₁₇H₂₃N₇O₅, MW 405.41) by replacement of the C-terminal prolinamide (–CONH₂) with a proline carboxyl (–COOH), resulting in an increase of one oxygen atom and a decrease of one nitrogen atom . This structural change eliminates the superagonist activity at the TRH receptor: taltirelin exhibits an IC₅₀ of 910 nM and EC₅₀ of 36 nM for Ca²⁺ mobilization, whereas the acid-type metabolite is not reported to retain potent TRH-R agonism . The acid-type therefore functions as a biologically distinct entity, not a simple equipotent substitute .

TRH analog pharmacology metabolite identification bioanalytical method development

Validated Bioanalytical Selectivity: Specific RIA Discrimination Between TA-0910 and the Acid-Type Metabolite in Human Plasma and Urine

A radioimmunoassay (RIA) was developed using separate antisera raised against TA-0910 and TA-0910 acid-type, demonstrating low cross-reactivities between the parent drug and its metabolite [1]. The method achieved a calibration range of 0.02–5 ng/mL using 100 µL human plasma or urine. Inter-day assay precision for TA-0910 acid-type in plasma was 1.8–9.4% CV, compared to 3.5–15.5% CV for TA-0910, indicating superior reproducibility for the acid-type quantification. Spike recovery for both analytes was approximately 100% [1]. This validated discriminatory capability is essential for accurate pharmacokinetic profiling of taltirelin metabolism in humans.

pharmacokinetics radioimmunoassay TRH analog metabolism

Pharmaceutical Reference Standard Purity: Certified >98% Purity Enables Regulatory-Compliant Impurity Testing of Taltirelin API

TA-0910 acid-type is cataloged as 'Taltirelin Impurity 1' and supplied as a fully characterized reference standard with >98% purity (HPLC) [1]. This certified purity exceeds the typical >95% threshold for impurity reference standards used in ICH Q3A/Q3B-compliant analytical method validation (AMV) and quality control (QC) of taltirelin active pharmaceutical ingredient (API) . Commercial suppliers including Axios Research and CymitQuimica provide this standard with full Certificate of Analysis (COA) documentation, enabling regulatory submissions such as ANDA and DMF filings [1] .

pharmaceutical quality control reference standard impurity profiling

Differential Solubility Profile: Enhanced DMSO Solubility vs. Taltirelin Enables Higher-Concentration In Vitro Assay Formats

TA-0910 acid-type demonstrates a DMSO solubility of ≥25 mg/mL (61.52 mM) with ultrasonic warming to 60°C, as reported by multiple vendors [1]. In contrast, taltirelin (free base) solubility data are less consistently reported but typically indicate lower DMSO solubility; the acetate salt form is often preferred for improved solubility. The acid-type's higher DMSO solubility allows preparation of stock solutions at concentrations exceeding 60 mM, facilitating high-throughput screening formats and reducing DMSO carryover in cellular assays where solvent toxicity is a concern.

solubility assay development in vitro pharmacology

Storage Stability: 36-Month Lyophilized Powder Stability Supports Long-Term Research and Reference Standard Inventory Management

According to vendor datasheets, TA-0910 acid-type in lyophilized powder form is stable for 36 months when stored desiccated at –20°C [1]. In solution (DMSO or aqueous), stability is maintained for 3–6 months at –20°C with aliquoting to avoid repeated freeze-thaw cycles [1] [2]. This 36-month powder stability exceeds the typical 24-month retest period for many peptide reference standards and is comparable to taltirelin hydrate stability profiles, making it suitable for multi-year research programs and reference standard inventory management.

compound stability reference standard management long-term storage

Distinct Neuroregulatory Activity: Acid-Type Retains CNS Effects Independent of TRH-R Superagonism, Enabling Pathway-Specific Investigation

While taltirelin acts as a TRH-R superagonist (IC₅₀ 910 nM) , TA-0910 acid-type is reported to mimic neuroregulatory effects of TRH through modulation of central cholinergic and dopaminergic systems without documented TRH-R superagonism . This pharmacodynamic divergence allows researchers to dissect TRH-R-dependent versus TRH-R-independent mechanisms of action. The acid-type has been specifically implicated in enhancing cognitive function and neuroprotection in preclinical models, representing a distinct pharmacological tool compound rather than an inactive metabolite .

neuroregulation dopaminergic system cholinergic system

High-Value Application Scenarios for TA-0910 Acid-Type (CAS 103300-77-2) in Pharmaceutical R&D and Bioanalysis


Clinical Pharmacokinetic Studies of Taltirelin Requiring Metabolite-Specific Quantification

In Phase I/II clinical trials of taltirelin for spinocerebellar degeneration, accurate measurement of both parent drug and TA-0910 acid-type metabolite in human plasma and urine is essential. The validated RIA method with inter-day precision of 1.8–9.4% CV for the acid-type [1] provides the bioanalytical foundation for pharmacokinetic parameter calculation (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂). Procurement of high-purity TA-0910 acid-type is mandatory for generating calibration standards and quality control samples in these regulated bioanalytical workflows.

Pharmaceutical Quality Control: Impurity Profiling of Taltirelin Active Pharmaceutical Ingredient

TA-0910 acid-type, designated as Taltirelin Impurity 1, is a critical reference standard for HPLC impurity testing of taltirelin drug substance and drug product. With certified purity >98% [2], it supports ICH Q3A-compliant impurity method validation, system suitability testing, and quantitative determination of the acid-type impurity in API batches. This application is directly relevant to ANDA and DMF submissions for generic taltirelin formulations.

TRH-Independent Neuroprotection Mechanism Studies in Parkinson's Disease and Ischemia Models

Unlike taltirelin, which exerts neuroprotection primarily through TRH-R activation , the acid-type metabolite offers a tool to probe TRH-R-independent neuroprotective pathways involving cholinergic and dopaminergic modulation . Its enhanced DMSO solubility (≥61.52 mM) [3] facilitates in vitro neuroprotection assays in SH-SY5Y and primary mesencephalic neuron cultures at reproducible concentrations, while its distinct pharmacological profile enables dissection of receptor-dependent versus receptor-independent mechanisms in cerebral ischemia and Parkinson's disease models.

Reference Standard Inventory for Multi-Year Drug Development Programs

With a documented 36-month lyophilized powder stability at –20°C [4], TA-0910 acid-type is suitable for procurement as a long-term reference standard inventory item. This stability profile supports multi-year analytical method lifecycle management, from early-phase method development through Phase III QC release testing, minimizing the frequency of standard requalification and reducing analytical variability associated with lot-to-lot changes.

Quote Request

Request a Quote for L-Proline, (4S)-hexahydro-1-methyl-2,6-dioxo-4-pyrimidinecarbonyl-L-histidyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.